Ethyl 2-((methoxycarbonyl)amino)acetate
Overview
Description
Ethyl 2-((methoxycarbonyl)amino)acetate is an organic compound with the molecular formula C6H11NO4. It is a colorless to yellow liquid at room temperature and is primarily used in organic synthesis. This compound is known for its role as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-((methoxycarbonyl)amino)acetate can be synthesized through the reaction of ethyl chloroacetate with methyl carbamate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amines or alcohols, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((methoxycarbonyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the preparation of biologically active molecules and enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-((methoxycarbonyl)amino)acetate involves its ability to participate in various chemical reactions due to the presence of functional groups such as the ester and carbamate. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Methyl carbamate: A compound with similar functional groups but different reactivity and applications.
Ethyl carbamate: Another related compound with distinct properties and uses.
Uniqueness: Ethyl 2-((methoxycarbonyl)amino)acetate is unique due to its combination of ester and carbamate functional groups, which provide it with versatile reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
ethyl 2-(methoxycarbonylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-11-5(8)4-7-6(9)10-2/h3-4H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUJLIYAHJNNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284207 | |
Record name | Ethyl N-(methoxycarbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5602-94-8 | |
Record name | 5602-94-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-(methoxycarbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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